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Compound of Interest

Compound Name: SAR107375

Cat. No.: B12374944

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of
SAR107375, a potent and orally active dual inhibitor of thrombin (Factor Ila) and Factor Xa.
The information herein is intended to support further research and development of this
anticoagulant agent by summarizing its mechanism of action, experimental protocols for in vivo
evaluation, and a framework for its pharmacokinetic characterization.

Core Mechanism of Action

SAR107375 exerts its anticoagulant effect by directly inhibiting two key enzymes in the
coagulation cascade: Factor Xa and thrombin.[1] This dual inhibition prevents the conversion of
prothrombin to thrombin and the subsequent conversion of fibrinogen to fibrin, the essential
steps in clot formation. The compound has demonstrated strong in vitro activity against both
Factor Xa and thrombin with Ki values of 1 nM and 8 nM, respectively.[2][3]

Below is a diagram illustrating the points of inhibition of SAR107375 within the coagulation
cascade.

Caption: Inhibition of Factor Xa and Thrombin by SAR107375.

Quantitative Pharmacokinetic Data
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Detailed quantitative pharmacokinetic parameters for SAR107375 in various animal models are
not extensively available in the public domain. The tables below are structured to facilitate the
compilation of such data from future studies.

Table 1: Single-Dose Intravenous Pharmacokinetics of SAR107375

. Dose Cmax AUC CL
Specie . Tmax vd
Strain (mg/kg (ng/mL (ng-hl/ t'% (h) (mL/h/
s (h) (L/kg)
) ) mL) kg)
Data Data Data Data Data Data Data Data
Rat not not not not not not not not
a
availabl availabl availabl availabl availabl availabl availabl availabl
e e e e e e e e
Data Data Data Data Data Data Data Data
b not not not not not not not not
o]
g availabl availabl availabl availabl availabl availabl availabl availabl
e e e e e e e e
Data Data Data Data Data Data Data Data
not not not not not not not not
Monkey

availabl availabl availabl availabl availabl availabl availabl availabl

e e e e e e e e

Table 2: Single-Dose Oral Pharmacokinetics of SAR107375

AUC Bioavail
) . Dose Cmax Tmax o
Species  Strain (ng-him  t%4 (h) ability
(mglkg) (ng/mL) (h)
L) (%)
Rat Data not Data not Data not Data not Data not Data not Data not
a
available available available available available available available
b Data not Data not Data not Data not Data not Data not Data not
og . . . . . . .
available available available available available available available
Data not Data not Data not Data not Data not Data not Data not
Monkey

available available available available available available available
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Experimental Protocols

The following sections detail the methodologies for key in vivo experiments to evaluate the
efficacy and pharmacokinetic profile of SAR107375.

In Vivo Efficacy: Rat Model of Venous Thrombosis

SAR107375 has shown potent in vivo activity in a rat model of venous thrombosis.[2] The
reported 50% effective doses (ED50) were 0.07 mg/kg for intravenous (IV) administration and
2.8 mg/kg for oral (PO) administration.[2]

Objective: To determine the antithrombotic efficacy of SAR107375 in preventing thrombus
formation in a rat model of venous thrombosis.

Animals:

Species: Rat (e.g., Wistar or Sprague-Dawley)

Sex: Male

Weight: 250-350 g

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum
access to food and water.

Experimental Procedure:

e Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane or a
combination of ketamine/xylazine).

e Surgical Preparation:
o Make a midline abdominal incision to expose the inferior vena cava (IVC).
o Carefully dissect the IVC from the surrounding tissues.
o Place two loose ligatures around the IVC, approximately 1 cm apart.

e Drug Administration:
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o Intravenous (IV): Administer SAR107375 or vehicle control via the tail vein or another
suitable vein a few minutes (e.g., 5-15 minutes) before thrombus induction.

o Oral (PO): Administer SAR107375 or vehicle control by oral gavage at a predetermined
time (e.g., 30-60 minutes) before thrombus induction to allow for absorption.

e Thrombus Induction:
o Induce a state of venous stasis by tightening the ligatures around the IVC.

o In some models, a thrombogenic stimulus (e.g., application of ferric chloride or a slight
endothelial injury) may be applied to the isolated segment of the IVC to initiate thrombus
formation.

e Thrombus Evaluation:

o After a set period (e.g., 2-4 hours), re-anesthetize the animal and excise the ligated
segment of the IVC.

o Isolate and weigh the thrombus.

o Data Analysis: Compare the mean thrombus weight in the SAR107375-treated groups to the
vehicle control group. Calculate the percentage inhibition of thrombus formation and
determine the ED50 value.

Below is a workflow diagram for a typical in vivo efficacy study.
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General Workflow for In Vivo Efficacy Study
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Caption: Workflow for a rat venous thrombosis study.
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Pharmacokinetic Study Design

Objective: To determine the pharmacokinetic profile of SAR107375 following intravenous and
oral administration in an animal model (e.g., rat, dog, or monkey).

Animals: As described in section 3.1, but may include other species such as Beagle dogs or
Cynomolgus monkeys.

Experimental Procedure:

Catheterization (for serial sampling): For studies requiring serial blood sampling from the
same animal, implant a catheter into a suitable blood vessel (e.g., jugular vein or carotid
artery) a day before the study.

Dosing:

o IV: Administer a single bolus dose of SAR107375 via a catheter or tail vein.
o PO: Administer a single dose via oral gavage.

Blood Sampling:

o Collect blood samples (e.g., 0.2-0.5 mL) into tubes containing an anticoagulant (e.qg.,
K2EDTA) at predetermined time points.

o Example time points for IV administration: O (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4,
8, 24 hours post-dose.

o Example time points for PO administration: O (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24
hours post-dose.

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma
samples at -80°C until analysis.

Bioanalytical Method

Objective: To accurately quantify the concentration of SAR107375 in plasma samples.
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Methodology:

» Avalidated high-performance liquid chromatography-tandem mass spectrometry (LC-
MS/MS) method is the standard for quantifying small molecule drugs like SAR107375 in
biological matrices.

o Sample Preparation: Plasma samples typically require a protein precipitation step followed
by centrifugation to remove proteins that could interfere with the analysis.

o Chromatographic Separation: The extracted sample is injected into an HPLC system
equipped with a suitable column (e.g., a C18 column) to separate SAR107375 from other
plasma components.

o Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass
spectrometer. The instrument is set to monitor for specific mass-to-charge (m/z) transitions of
SAR107375 for sensitive and selective detection.

o Quantification: The concentration of SAR107375 in the samples is determined by comparing
the peak area of the analyte to a standard curve prepared with known concentrations of the
compound in the same biological matrix.

Concluding Remarks

SAR107375 is a promising dual-action anticoagulant with demonstrated in vivo efficacy in a rat
model of venous thrombosis. Its improved physicochemical and pharmacokinetic
characteristics over earlier compounds suggest good oral absorption.[1] This technical guide
provides a framework for further preclinical investigation into its pharmacokinetic profile. The
detailed experimental protocols and structured data tables are designed to aid researchers in
the continued evaluation and development of SAR107375 as a potential therapeutic agent for
thrombotic disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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